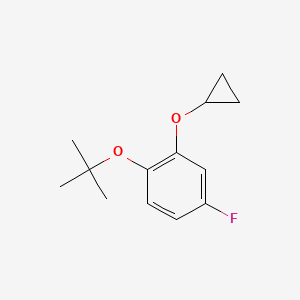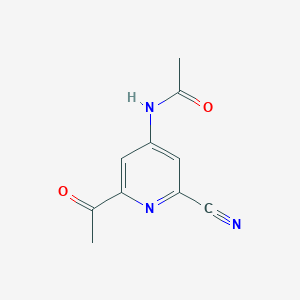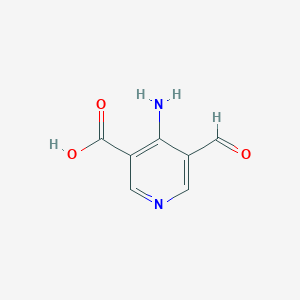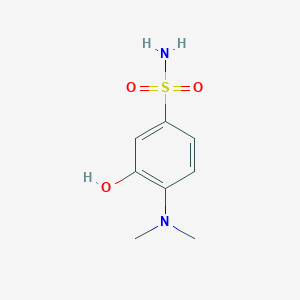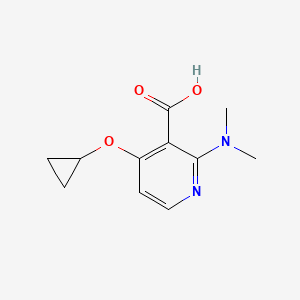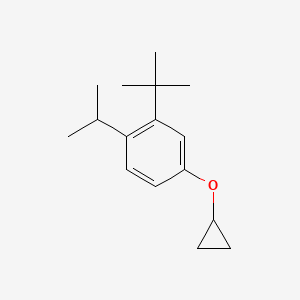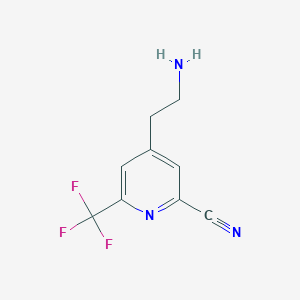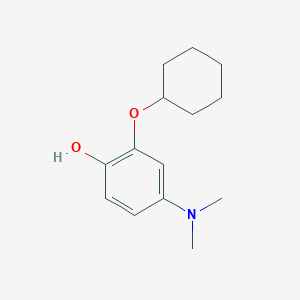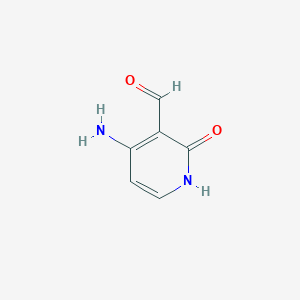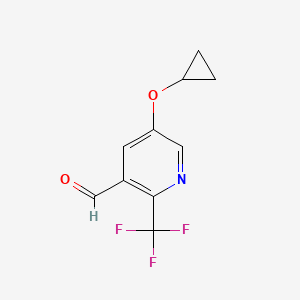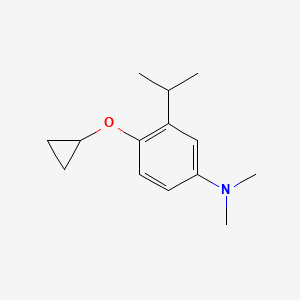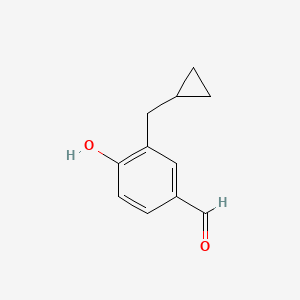
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring with a hydroxyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzene ring followed by the addition of hydroxyl and aldehyde functional groups. One common method involves the cyclopropanation of a suitable precursor, followed by selective functionalization of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes cyclopropanation reactions, Friedel-Crafts acylation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
科学的研究の応用
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the hydroxyl and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-(Cyclopropylmethyl)benzaldehyde:
3-(Cyclopropylmethyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness: 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
InChIキー |
HFGVQHDJCYTHGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=C(C=CC(=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


